Benchmarking Against Direct Methylene-Spacer Analog CAS 1058184-80-7 on Lipoxygenase Inhibition
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Target Compound) was directly compared for its in vitro inhibitory activity against lipoxygenase (LOX) with its closest commercially cataloged structural analog, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Comparator, CAS 1058184-80-7), which differs only by the insertion of a single methylene spacer between the cyclopentyl ring and the sulfonamide nitrogen [1]. Quantitative data from parallel screening runs under identical assay conditions are presented below.
| Evidence Dimension | Lipoxygenase (LOX) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.4 ± 1.1 µM |
| Comparator Or Baseline | N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1058184-80-7): IC50 = 38.7 ± 3.2 µM |
| Quantified Difference | ~3.1-fold greater inhibitory potency for the Target Compound relative to the methylene-spacer analog |
| Conditions | In vitro soybean lipoxygenase (LOX) inhibition assay; spectrophotometric detection of conjugated diene formation at 234 nm; compounds tested at 0.5–100 µM concentration range; results expressed as mean ± SD of triplicate determinations [1]. |
Why This Matters
A single methylene insertion degrades LOX inhibitory potency by over 3-fold, demonstrating that the direct N-cyclopentyl attachment in the target compound constitutes a structurally critical pharmacophoric feature that cannot be substituted without measurable loss of target engagement.
- [1] Irshad M, Abbasi MA, Rehman A, et al. Design, synthesis, biological evaluation and molecular docking studies of some new sulfonamides possessing 1,4-benzodioxane nucleus. Acta Chim Slov. 2019 Jun;66(2):294-307. PMID: 33855499. View Source
